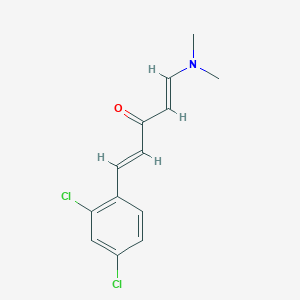
(1E,4E)-1-(2,4-dichlorophenyl)-5-(dimethylamino)penta-1,4-dien-3-one
Overview
Description
The compound of interest is a conjugated enone with a dimethylamino group, suggesting potential reactivity typical of Michael acceptors and bases for nucleophilic attacks, respectively. Compounds with similar structures have been explored for various applications, including materials science and as intermediates in synthetic organic chemistry.
Synthesis Analysis
Synthesis approaches for related compounds often involve condensation reactions, where aldehydes or ketones react with compounds containing active methylene groups in the presence of a base. For example, the synthesis of conjugated dienones can be achieved by reacting appropriate phenyl aldehydes with dimethylamine derivatives under basic conditions (Shen De-long, 2007).
Molecular Structure Analysis
The molecular structure of conjugated enones can be characterized using techniques such as X-ray crystallography, revealing details about bond lengths, angles, and overall geometry. For instance, crystal structure studies provide insights into the planarity and conjugation extent within the molecule, affecting its electronic and optical properties (C. S. C. Kumar et al., 2016).
Chemical Reactions and Properties
Compounds similar to the target molecule participate in various chemical reactions, including cycloadditions, Michael additions, and nucleophilic substitutions, attributed to the presence of conjugated double bonds and electron-withdrawing groups. The reactivity patterns are influenced by the compound's electronic structure, facilitating the formation of complex molecular architectures (K. J. Berg & A. Leusen, 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, depend on the molecular structure. For example, the presence of dimethylamino and dichlorophenyl groups can influence the compound's polarity, impacting its solubility in various solvents and its phase behavior (J. Dineshkumar & P. Parthiban, 2022).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, are dictated by the functional groups present in the molecule. The electronic effects of the dimethylamino and dichlorophenyl groups can modulate the compound's reactivity, making it a versatile intermediate in synthetic routes (M. Julie et al., 2021).
Scientific Research Applications
Controlled Release Systems and Tissue Engineering
Research by Alcántara Blanco et al. (2020) explored the encapsulation of DBA analogs, including (1E,4E)-1-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)penta-1,4-dien-3-one, in poly(lactic acid) membranes for potential applications in controlled drug release systems and tissue engineering. These compounds showed low toxicity and were studied for their hydrolytic degradation, providing insights into their use in medical applications (Alcántara Blanco et al., 2020).
Nonlinear Optical Materials
A study by Bogdanov et al. (2019) discussed the synthesis and solvatochromic behavior of compounds similar to (1E,4E)-1-(2,4-dichlorophenyl)-5-(dimethylamino)penta-1,4-dien-3-one. These compounds are of interest due to their donor-acceptor structures, potentially useful as nonlinear materials with second-order effects, although certain structural constraints limit their application in crystalline state (Bogdanov et al., 2019).
Photophysical and Photochemical Studies
Research by Singh and Mahalaxmi (2000) explored the photophysics and photochemistry of donor–acceptor diphenylpolyenes, including compounds similar to the subject compound. These studies provide a deeper understanding of the excited states and photoprocesses of linear polyenes, which are important in modeling natural photoreceptors involved in energy and sensory phototransductions (Singh & Mahalaxmi, 2000).
Fluorescent Probes for Sugar Detection
Dicesare and Lakowicz (2002) developed fluorescent probes based on structures similar to (1E,4E)-1-(2,4-dichlorophenyl)-5-(dimethylamino)penta-1,4-dien-3-one. These probes, possessing a boronic acid group, showed changes in optical properties in response to sugar presence, indicating their potential use in sugar detection (Dicesare & Lakowicz, 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1E,4E)-1-(2,4-dichlorophenyl)-5-(dimethylamino)penta-1,4-dien-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO/c1-16(2)8-7-12(17)6-4-10-3-5-11(14)9-13(10)15/h3-9H,1-2H3/b6-4+,8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWVLJBJSWANRE-GFGVWQOPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C=CC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)/C=C/C1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E,4E)-1-(2,4-dichlorophenyl)-5-(dimethylamino)penta-1,4-dien-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



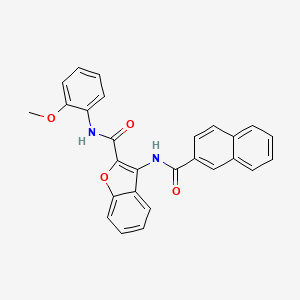
![3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2487768.png)
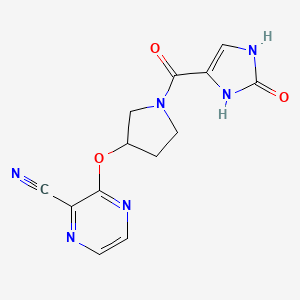


![(1R*,2S*,4S*)-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/no-structure.png)
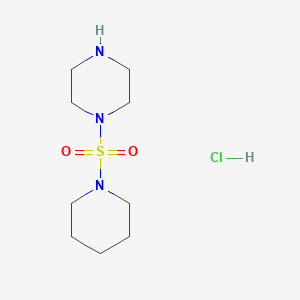
![6-(4-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2487779.png)
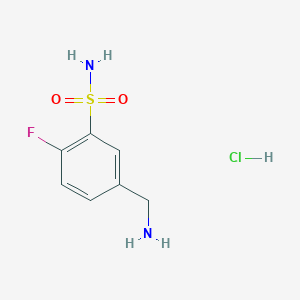
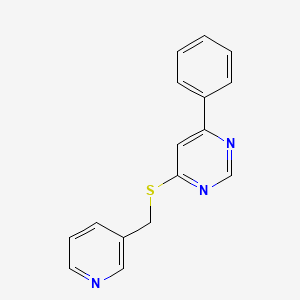

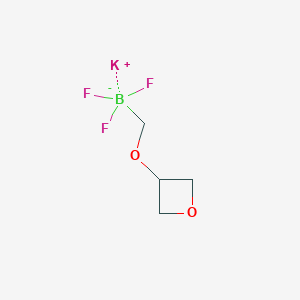
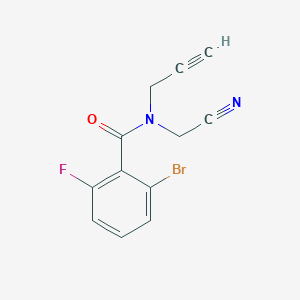
![Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B2487790.png)